
3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic acid is a chemical compound with the molecular formula C13H15N3O4 and a molecular weight of 277.28 g/mol . This compound belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic acid typically involves the reaction of 6,7-dimethoxyquinazolin-4(3H)-one with an appropriate amino acid or dipeptide . The reaction conditions often include boiling the initial compound with the corresponding amino acid in the presence of a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent selection, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield derivatives with additional hydrogen atoms.
Applications De Recherche Scientifique
3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: It has been studied for its potential antiamoebic activity against Acanthamoeba castellanii.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it inhibits the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain . This inhibition leads to increased levels of acetylcholine, which can improve cognitive function in conditions such as Alzheimer’s disease . Additionally, it has moderate antiamyloid properties, reducing the aggregation of β-amyloid particles .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxyquinazolin-4(3H)-one: A precursor to 3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic acid with similar biological activities.
3-Aryl-6,7-dimethoxyquinazolin-4(3H)-one derivatives: These compounds have shown antiamoebic activity and are structurally related to this compound.
Uniqueness
This compound is unique due to its specific combination of a quinazolinone core with an amino acid side chain. This structure imparts distinct biological activities, such as acetylcholinesterase inhibition and antiamyloid properties, making it a promising candidate for therapeutic development .
Propriétés
Formule moléculaire |
C13H15N3O4 |
|---|---|
Poids moléculaire |
277.28 g/mol |
Nom IUPAC |
3-[(6,7-dimethoxyquinazolin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C13H15N3O4/c1-19-10-5-8-9(6-11(10)20-2)15-7-16-13(8)14-4-3-12(17)18/h5-7H,3-4H2,1-2H3,(H,17,18)(H,14,15,16) |
Clé InChI |
JCXMTYKPWXARON-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC=N2)NCCC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11846781.png)
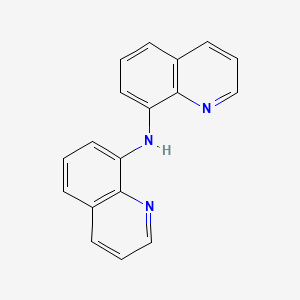
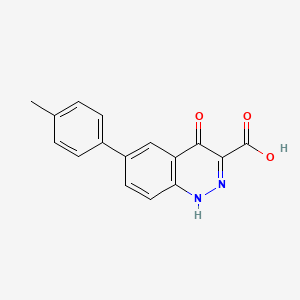


![2-[(3,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11846814.png)
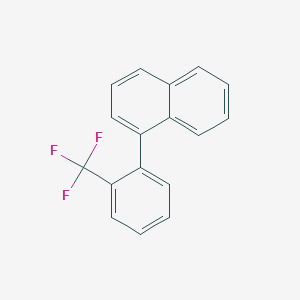

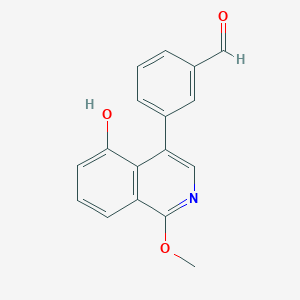
![6-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B11846847.png)
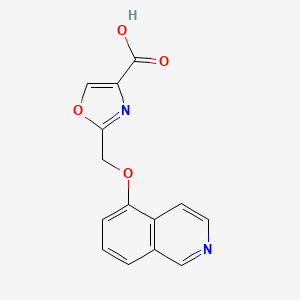
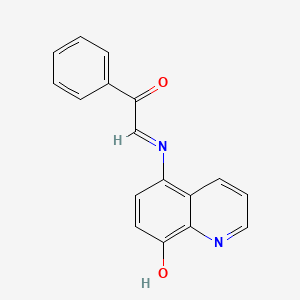

![2-[(1E)-7-methoxy-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetonitrile](/img/structure/B11846868.png)
